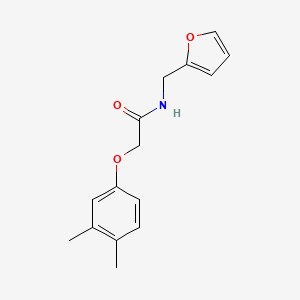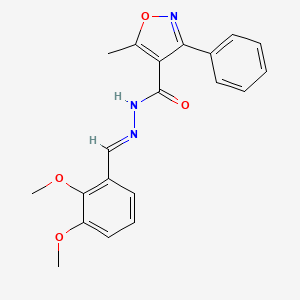![molecular formula C21H21N5O2 B5519899 1-(imidazo[1,2-a]pyridin-3-ylacetyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5519899.png)
1-(imidazo[1,2-a]pyridin-3-ylacetyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest falls within a category of chemicals known for their unique 3D architectures and potential pharmacological relevance. Such compounds are often synthesized through methods that allow for the construction of spiroquinazolines and related structures, showcasing the diversity in chemical synthesis techniques for complex molecules.
Synthesis Analysis
The synthesis of related spiro compounds, such as spiroquinazolines, involves solid-phase synthesis methods starting from commercially available building blocks. These include protected amino acids, 2-nitrobenzensulfonyl chlorides, and α-bromoacetophenones. The synthesis typically employs a base-mediated tandem reaction that includes C-arylation followed by cyclization into indazole oxides, leading to the formation of 5-membered heterocycles through ring expansion into quinazolines. These derivatives are then cyclized into spiro compounds in solution after cleavage from the resin (Pospíšilová, Krchňák, & Schütznerová, 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be extensively characterized using techniques such as NMR spectroscopy and X-ray diffraction. These methods provide detailed insights into the conformation and crystal structure of the molecules, which are crucial for understanding their chemical behavior and potential interactions with biological targets (Whelan et al., 1995).
Chemical Reactions and Properties
Related compounds exhibit a range of chemical reactions, including polar [3+2] cycloaddition reactions and copper-catalyzed aminations, leading to the formation of complex spirocyclic and tetracyclic skeletons. These reactions are notable for their operational simplicity, high yields, and the structural diversity of the products (Fan et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, can significantly influence their potential applications. For instance, the method of synthesis and subsequent purification can affect the crystal structure and, therefore, the photoluminescence characteristics and stability of the material (Albrecht et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are essential for designing compounds with desired biological activities. Techniques such as peroxide-mediated C-H methylation under metal-free conditions have been explored for the direct functionalization of imidazopyridines and related structures, offering pathways for the modification and enhancement of their properties (Jin et al., 2019).
Scientific Research Applications
Antimicrobial and Anticancer Properties
Antimicrobial Activity : Imidazo[1,5-a]quinoxaline derivatives, including pyridinium moieties, have shown significant antimicrobial properties. These properties are attributed to different alkyl substituents in the pyridine ring and the imidazo[1,5-a]quinoxaline system. Notably, chlorides and iodides displayed more activity towards bacteria than fungi, indicating potential for development as antimicrobial agents (Kalinin et al., 2013).
Bioreductive Anti-tumour Drugs : A study explored the synthesis of imidazo[1,2-a]quinoxaline mono-N-oxides and their analogues, focusing on their potential as bioreductively activated cytotoxins. These compounds exhibited significant cytotoxic action against hypoxic cells, highlighting their potential in developing anti-tumour drugs (Naylor et al., 1993).
Synthetic Methodologies and Chemical Properties
Synthesis of Spirocyclic Compounds : Research into the synthesis of spirocyclic imidazo[1,2-a]pyridine and isoquinoline derivatives through [3+2] cycloaddition reactions showcases the chemical versatility of these scaffolds. Such reactions involve the nucleophilic attack of heteroaromatic N-ylides on isatin-3-imine derivatives, demonstrating a pathway to synthesize compounds with potential therapeutic applications (Mokhtari et al., 2015).
Green Chemistry Approaches : The solvent-free synthesis of imidazole-containing nitrogen-bridgehead heterocycles via a domino reaction underlines the importance of developing environmentally benign chemical processes. This method utilizes simple pyridine-like compounds, producing imidazo[1,2-a]pyridines, imidazo[1,2-a]quinolines, and imidazo[2,1-a]isoquinolines efficiently (Attanasi et al., 2013).
Future Directions
Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that there is potential for future research and development in this area.
properties
IUPAC Name |
1'-(2-imidazo[1,2-a]pyridin-3-ylacetyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c27-19(13-15-14-22-18-7-3-4-10-26(15)18)25-11-8-21(9-12-25)20(28)23-16-5-1-2-6-17(16)24-21/h1-7,10,14,24H,8-9,11-13H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUOMBWUVKVNPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC3=CC=CC=C3N2)C(=O)CC4=CN=C5N4C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-3-pyridazinol](/img/structure/B5519816.png)
![5,5'-[sulfonylbis(4,1-phenyleneoxy)]bis(2-benzofuran-1,3-dione)](/img/structure/B5519821.png)
![1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methyl-3-phenylpiperidine](/img/structure/B5519825.png)
![methyl 4-{[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoate](/img/structure/B5519832.png)

![(1S*,5R*)-6-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5519839.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide hydrochloride](/img/structure/B5519864.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[3-(2-methoxyphenyl)propanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5519875.png)
![6-(2-chlorophenyl)-7-methyl-8-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5519879.png)
![1-(2-biphenylyl)-4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5519883.png)
![N-[(3S*,4R*)-1-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5519895.png)
![3,5-dimethyl-7-(tetrahydro-2H-pyran-4-ylcarbonyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5519905.png)
